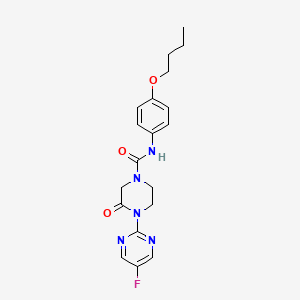![molecular formula C30H39N5O2 B2356937 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione CAS No. 672344-05-7](/img/new.no-structure.jpg)
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its complex structure, which includes a dibenzylamino group, a dimethyl group, and an octyl chain attached to a purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with an appropriate dibenzylamino reagent under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione is unique due to its specific structural features, such as the octyl chain and the dibenzylamino group. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
672344-05-7 |
|---|---|
Molekularformel |
C30H39N5O2 |
Molekulargewicht |
501.675 |
IUPAC-Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C30H39N5O2/c1-4-5-6-7-8-15-20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)23-34(21-24-16-11-9-12-17-24)22-25-18-13-10-14-19-25/h9-14,16-19H,4-8,15,20-23H2,1-3H3 |
InChI-Schlüssel |
DQQGGCJXUQNJFK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)
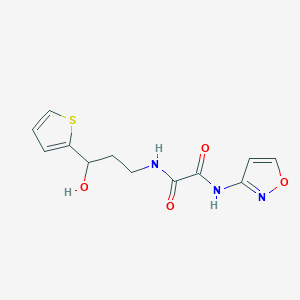
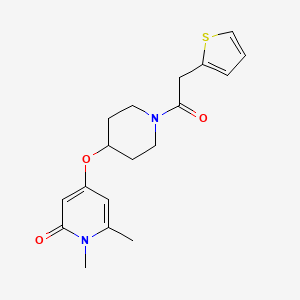
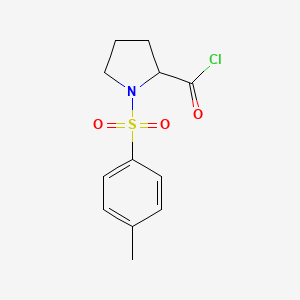
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)
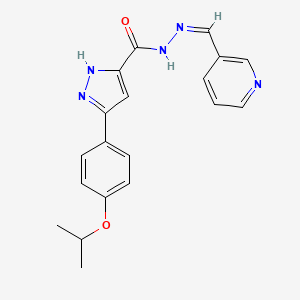
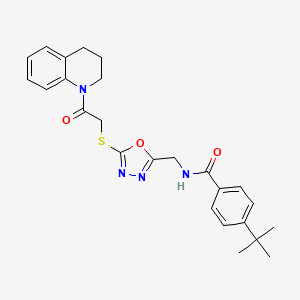
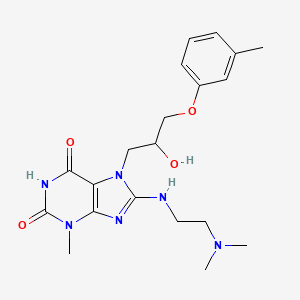
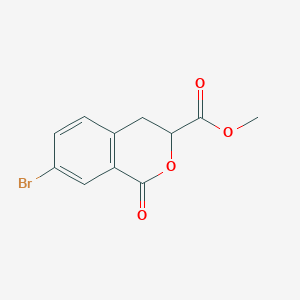
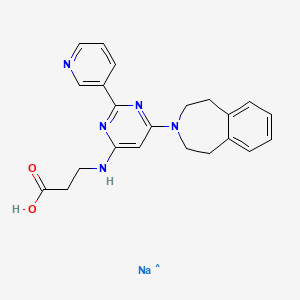
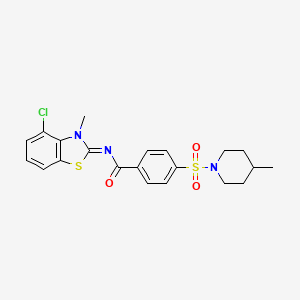
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
